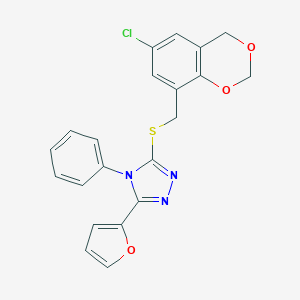
2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone, also known as BHET, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BHET is a synthetic compound that can be produced through various methods, each with its own advantages and limitations. In
Mécanisme D'action
The mechanism of action of 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has several advantages for use in lab experiments, including its synthetic availability and its potential applications in various fields. However, 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone, including the development of new synthesis methods, the exploration of its potential applications in medicine and materials science, and the study of its mechanism of action. 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone also has potential applications in the development of new drugs for the treatment of inflammatory and cancerous diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone and its potential toxicity.
Méthodes De Synthèse
2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone can be synthesized through various methods, including the reaction of 4-bromoaniline with 4-hydroxyacetophenone in the presence of a base and a solvent. This reaction results in the formation of 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone as a yellow solid. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the use of microwave-assisted synthesis. Each method has its own advantages and limitations, and the choice of synthesis method depends on the specific application of 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone.
Applications De Recherche Scientifique
2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has been shown to exhibit anti-inflammatory and anti-cancer properties. 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has also been used as a precursor for the synthesis of various materials, including polymers and nanoparticles. In environmental science, 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has been used as a model compound to study the degradation of bisphenol A, a common environmental pollutant.
Propriétés
Nom du produit |
2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone |
|---|---|
Formule moléculaire |
C14H12BrNO2 |
Poids moléculaire |
306.15 g/mol |
Nom IUPAC |
2-(4-bromoanilino)-1-(4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C14H12BrNO2/c15-11-3-5-12(6-4-11)16-9-14(18)10-1-7-13(17)8-2-10/h1-8,16-17H,9H2 |
Clé InChI |
GZYDJAASVJSDPP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CNC2=CC=C(C=C2)Br)O |
SMILES canonique |
C1=CC(=CC=C1C(=O)CNC2=CC=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)
![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)
![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)




![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)
![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)
![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)
![N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)